

Technical Guide: Spectroscopic Profiling of N-Benzylanthranilic Acid[1][2]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Benzylanthranilic acid*

CAS No.: 6622-55-5

Cat. No.: B141590

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Executive Summary & Chemical Identity

N-Benzylanthranilic acid (2-(Benzylamino)benzoic acid) is a secondary amine resulting from the benzylation of anthranilic acid.[1] Its spectroscopic signature is defined by the interplay between the carboxylic acid moiety, the secondary amine, and the methylene bridge connecting two aromatic systems.[2]

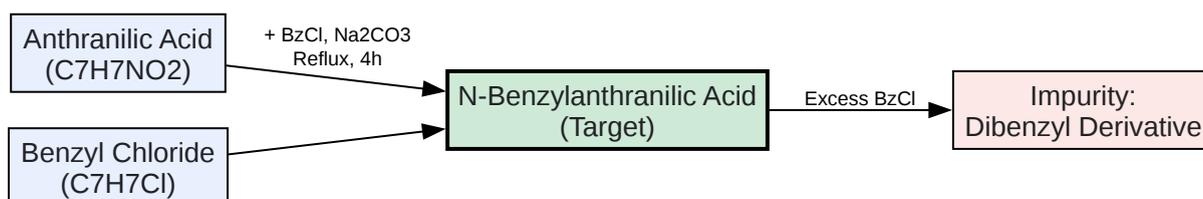
| Property | Data |
|-------------------|---|
| IUPAC Name | 2-(Benzylamino)benzoic acid |
| CAS Registry | 6622-55-5 |
| Molecular Formula | C ₁₄ H ₁₃ NO ₂ |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 177–179 °C (Recrystallized from Ethanol) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water.[1][2] |

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the molecule's origin.[2] NBAA is typically synthesized via the nucleophilic substitution of benzyl chloride on anthranilic acid under basic conditions.[2]

Synthesis Pathway Visualization

The following diagram outlines the synthesis and potential impurities (unreacted anthranilic acid or dibenzylated byproducts) that spectroscopic analysis must detect.



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Figure 1: Synthesis pathway of **N-Benzylanthranilic acid** highlighting the origin of the methylene bridge signal.

Spectroscopic Characterization

This section provides the core data required for structural elucidation.[2][3]

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for purity assessment. The key diagnostic peak is the methylene singlet at ~4.45 ppm, which distinguishes this compound from the starting material (Anthranilic acid) and N-phenyl analogs.[2]

1H NMR Data (400 MHz, DMSO-d6)

Reference: TMS (0.00 ppm)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|----------------------------------|---------------------|-------------|------------------------|--|
| 12.60 - 12.90 | Broad Singlet | 1H | -COOH | Exchangeable; deshielded by H-bonding.[1][2] |
| 7.85 - 7.95 | Broad / Multi | 1H | -NH- | Secondary amine; typically broad due to quadrupole broadening.[1][2] |
| 7.78 | Doublet of Doublets | 1H | Ar-H6 | Ortho to COOH; deshielded by carbonyl anisotropy.[1][2] |
| 7.20 - 7.45 | Multiplet | 6H | Ar-H4 + Benzyl (5H) | Overlapping region; Benzyl protons and Anthranilic H4.[1] |
| 6.65 | Doublet | 1H | Ar-H3 | Ortho to NH; shielded by amine electron donation.[1][2] |
| 6.55 | Triplet | 1H | Ar-H5 | Meta to COOH; shielded.[1][2] |
| 4.45 | Singlet | 2H | -N-CH ₂ -Ph | Diagnostic Peak. Confirms benzylation.[1][2] |

¹³C NMR Data (100 MHz, DMSO-d₆)

Reference: DMSO-d₆ septet (39.5 ppm)

| Chemical Shift (δ , ppm) | Assignment | Note |
|----------------------------------|----------------------|--|
| 169.8 | C=O (COOH) | Carbonyl carbon.[1][2] |
| 150.8 | C2 (Ar-NH) | Quaternary; deshielded by Nitrogen.[1] |
| 139.5 | C1' (Benzyl ipso) | Quaternary; attachment point of benzyl group.[1] |
| 134.5 | C4 (Ar) | Para to NH.[1] |
| 131.5 | C6 (Ar) | Ortho to COOH.[1] |
| 128.3 - 126.7 | Benzyl C2'-C6' | Typical monosubstituted benzene pattern.[1][2] |
| 114.5 | C5 (Ar) | Shielded aromatic carbon.[1] |
| 111.2 | C3 (Ar) | Ortho to NH; highly shielded. [1] |
| 109.8 | C1 (Ar-COOH) | Quaternary; ipso to COOH.[1] |
| 46.2 | -N-CH ₂ - | Diagnostic Peak. Methylene carbon.[1][2] |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[2] The most critical feature is the shift of the carbonyl band due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen.

- 3340 - 3360 cm^{-1} : N-H stretching (Secondary amine, sharp but weak).[1][2]
- 2500 - 3000 cm^{-1} : O-H stretching (Carboxylic acid, very broad "hump").[1][2]
- 1660 - 1680 cm^{-1} : C=O stretching (Carboxylic acid).[1] Note: This is lower than typical benzoic acids (~1690) due to intramolecular H-bonding.[1][2]
- 1580, 1520 cm^{-1} : C=C aromatic skeletal vibrations.[2]

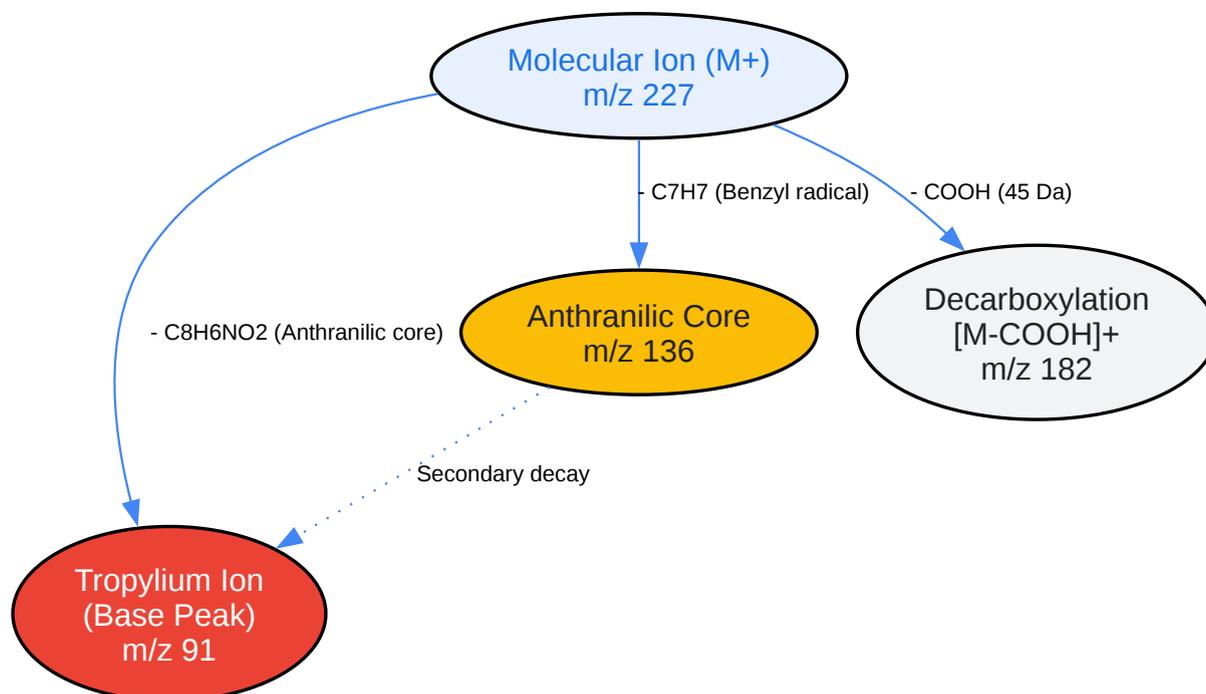
- 1240 - 1260 cm^{-1} : C-N stretching (Aromatic amine).[1]
- 750, 690 cm^{-1} : Out-of-plane C-H bending (Monosubstituted benzene ring - Benzyl group).[1][2]

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the tropylium ion and the anthranilic core.

Fragmentation Logic (EI, 70 eV)

- Molecular Ion (M^+): m/z 227 (Distinct, stable).[1]
- Base Peak: m/z 91 (Tropylium ion, $C_7H_7^+$). This confirms the presence of the benzyl group.
- Fragment m/z 182: $[M - COOH]^+$. Loss of the carboxylic acid group.[4]
- Fragment m/z 136: $[M - C_7H_7]^+$. Loss of the benzyl group, leaving the anthranilic radical cation.
- Fragment m/z 209: $[M - H_2O]^+$. Loss of water (common in ortho-substituted acids).[1][2]



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Figure 2: Mass spectrometry fragmentation pathways for **N-Benzylanthranilic acid**.^{[1][2]}

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.^{[1][2]}

- Solvent Selection: Use DMSO-d₆ (99.8% D).^{[1][2]} CDCl₃ may be used, but the carboxylic proton often broadens or disappears due to exchange; DMSO stabilizes the H-bond.^[2]
- Concentration: Dissolve 10–15 mg of NBAA in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
- Acquisition: Set relaxation delay (d1) to >1.0s to ensure full relaxation of the quaternary carbons for ¹³C integration.

Protocol 2: Purity Check via Melting Point

Objective: Quick validation of bulk material.[2]

- Dry the sample at 60°C under vacuum for 2 hours to remove solvent residues.[2]
- Pack a capillary tube to a height of 2-3 mm.
- Ramp temperature at 10°C/min until 160°C, then slow to 1°C/min.
- Target Range:177–179°C. A range >2°C or a value <175°C indicates unreacted benzyl chloride or anthranilic acid.[2]

References

- National Institute of Standards and Technology (NIST).Mass Spectrum of **N-Benzylanthranilic acid** (CAS 6622-55-5).[1][2] NIST Chemistry WebBook.[2] [\[Link\]](#)[1]
- PubChem.Compound Summary: **N-Benzylanthranilic acid**.[1][2] National Library of Medicine.[2] [\[Link\]](#)

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